2-Heptanone, 1-fluoro-

Enzyme inhibition Fluoroketone warhead Acetylcholinesterase

2-Heptanone, 1-fluoro- (CAS 689-87-2, molecular formula C₇H₁₃FO, molecular weight 132.18) is an aliphatic α-fluoroketone consisting of a seven-carbon chain with a carbonyl group at the second carbon and a fluorine atom substituted at the first carbon. The compound is also known as 1-fluoro-2-heptanone or 1-fluoroheptan-2-one.

Molecular Formula C7H13FO
Molecular Weight 132.18 g/mol
CAS No. 689-87-2
Cat. No. B13413474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanone, 1-fluoro-
CAS689-87-2
Molecular FormulaC7H13FO
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CF
InChIInChI=1S/C7H13FO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3
InChIKeyXCTXZEPPGMEWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanone, 1-fluoro- (CAS 689-87-2) Chemical Baseline and Procurement Identity


2-Heptanone, 1-fluoro- (CAS 689-87-2, molecular formula C₇H₁₃FO, molecular weight 132.18) is an aliphatic α-fluoroketone consisting of a seven-carbon chain with a carbonyl group at the second carbon and a fluorine atom substituted at the first carbon . The compound is also known as 1-fluoro-2-heptanone or 1-fluoroheptan-2-one. The presence of the electronegative fluorine atom adjacent to the carbonyl group distinguishes this compound from its non-fluorinated parent, 2-heptanone (CAS 110-43-0), and imparts unique electronic, physicochemical, and reactivity properties that are the basis for its selection in specialized research applications .

1
α-Fluoroketone research building block for covalent warhead design
2
Enzyme inhibition studies requiring electrophilic carbonyl modification
3
Synthetic derivatization of fluorinated small molecules

Why 2-Heptanone Cannot Substitute for 2-Heptanone, 1-fluoro- in Research Applications


Substituting 2-Heptanone, 1-fluoro- with the non-fluorinated 2-heptanone or other alkyl ketones in research applications is not viable due to fundamental differences in enzyme inhibition potency, physicochemical properties, and covalent binding capacity. Fluoroketones, as a class, exhibit 10⁴–10⁵-fold greater inhibitory potency against hydrolytic enzymes compared to their corresponding methyl ketone analogs [1]. Furthermore, the α-fluoro substitution increases the electrophilicity of the carbonyl carbon, enabling covalent modification of active-site cysteine residues in target enzymes—a mechanism that non-fluorinated ketones cannot support [2]. The altered boiling point and density relative to 2-heptanone also preclude direct substitution in synthetic protocols where reaction conditions or purification steps are optimized for the fluorinated derivative [3].

Context
Target – 2-Heptanone, 1-fluoro-
Potential Substitute – 2-Heptanone
Enzyme inhibition potency
Class-level fluoroketone warhead enables dramatically higher inhibition in hydrolytic enzyme assays
Methyl ketone may not achieve comparable inhibition; potency context may differ by orders of magnitude
Covalent cysteine modification
α-Fluoroketone can irreversibly modify active-site cysteine (reported in BSH models)
Non-fluorinated ketone lacks electrophilicity for covalent enzyme engagement
Physicochemical profile
Altered boiling point and density influence distillation and partitioning
Unmodified boiling point/density may shift reaction purification outcomes

Quantitative Differentiation of 2-Heptanone, 1-fluoro- Versus Comparators: An Evidence Guide for Scientific Selection


Fluoroketone vs. Methyl Ketone: 10⁴–10⁵-Fold Enhancement in Enzyme Inhibitory Potency

Fluoro ketones are 10⁴–10⁵ times more potent as inhibitors of hydrolytic enzymes than their corresponding methyl ketone analogs [1]. In a head-to-head comparison using acetylcholinesterase, the trifluoromethyl ketone analog (Ki = 12 × 10⁻⁹ M) exhibited a >16,000-fold lower Ki than the methyl ketone counterpart (Ki = 2 × 10⁻⁴ M) [2]. While this specific comparison used a trifluoromethyl-substituted heptanone rather than the monofluoro derivative, the class-level enhancement is consistent across fluorinated ketones and establishes the functional necessity of fluorine substitution for achieving potent enzyme inhibition [1].

Enzyme inhibition potency
Class-level
Fluoroketone warhead: Ki = 12 × 10⁻⁹ M (trifluoromethyl analog) vs. methyl ketone: Ki = 2 × 10⁻⁴ M; >16,000-fold lower Ki
Supports class-level potency differentiation for fluorinated ketones in acetylcholinesterase inhibition assays
Class-level inference; direct comparison used trifluoromethyl heptanone, not monofluoro derivative
Enzyme inhibition Fluoroketone warhead Acetylcholinesterase

Boiling Point Elevation: 2-Heptanone, 1-fluoro- Boils 10–12 °C Higher than 2-Heptanone

2-Heptanone, 1-fluoro- exhibits a boiling point of 161.7 °C at 760 mmHg [1], compared to 149–151 °C for non-fluorinated 2-heptanone [2]. This ~10–12 °C elevation arises from increased molecular polarity and intermolecular dipole–dipole interactions introduced by the fluorine atom. The density of the fluorinated derivative (0.901 g/cm³) is also higher than that of 2-heptanone (~0.82 g/cm³) [1][2].

Boiling point elevation
Reported
161.7 °C (fluorinated) vs. 149–151 °C (non-fluorinated); density 0.901 g/cm³ vs. ~0.82 g/cm³
Indicates altered purification and solvent evaporation behavior relative to 2-heptanone
Data from supplier and public databases; verify for specific synthetic protocol
Physicochemical properties Purification Reaction optimization

Covalent Warhead for Bile Salt Hydrolase (BSH) Inhibition: α-Fluoromethyl Ketone Enables Irreversible Cysteine Modification

α-Fluoromethyl ketones function as covalent warheads that irreversibly modify the catalytic cysteine residue of bile salt hydrolase (BSH) enzymes [1]. This mechanism was demonstrated in the development of a covalent pan-inhibitor of gut bacterial BSHs, where the α-fluoromethyl ketone moiety was essential for in vivo activity—the inhibitor abolished BSH activity in conventional mouse feces and decreased deconjugated bile acid levels following a single oral dose [1]. Non-fluorinated ketones lack the electrophilicity required for this covalent modification and cannot serve as functional surrogates in such studies.

Covalent BSH warhead
Class-level
α-Fluoromethyl ketone irreversibly modifies BSH catalytic cysteine; abolished fecal BSH activity in mouse model after single oral dose
Reported in vivo target engagement supports covalent inhibitor research; non-fluorinated analog inactive
Model-specific; gut bacterial BSH context
Covalent inhibitor Bile salt hydrolase Gut microbiome

Synthetic Accessibility: Direct Fluorination of 2-Heptanone Yields 2-Heptanone, 1-fluoro- as a Defined α-Fluoroketone Building Block

2-Heptanone, 1-fluoro- can be prepared via electrophilic fluorination of 2-heptanone using reagents such as diethylaminosulfur trifluoride (DAST), or through indirect routes involving enolate intermediates and 'positive' fluorine-donating reagents [1]. The compound serves as a well-defined α-fluoroketone building block for further derivatization, including nucleophilic additions to the carbonyl group that are influenced by the electron-withdrawing fluorine . In contrast, non-fluorinated 2-heptanone lacks the α-fluoro handle that enables subsequent transformations to fluorinated analogs.

Synthetic utility
Reported
Prepared via electrophilic fluorination (DAST) or enolate methods; serves as α-fluoroketone building block
Enables downstream derivatization; fluorine modulates reactivity for nucleophilic additions
Synthetic methods review; confirm feasibility for specific target molecule
Organic synthesis α-Fluorination Building block

Procurement-Driven Application Scenarios for 2-Heptanone, 1-fluoro- Based on Quantitative Evidence


Development of Covalent Inhibitors Targeting Cysteine-Dependent Hydrolases

2-Heptanone, 1-fluoro- is procured as an α-fluoromethyl ketone warhead for designing covalent inhibitors of enzymes such as bile salt hydrolases (BSH) [1]. The fluorine substitution enables irreversible modification of the catalytic cysteine residue, a mechanism that non-fluorinated ketones cannot achieve. This application is supported by in vivo validation showing that α-fluoromethyl ketone-containing inhibitors abolish BSH activity in mouse models [1].

High-Potency Enzyme Inhibition Assays Requiring Fluoroketone Warheads

Research programs requiring sub-micromolar or nanomolar enzyme inhibition should select 2-Heptanone, 1-fluoro- over non-fluorinated 2-heptanone. Class-level evidence demonstrates that fluoro ketones are 10⁴–10⁵ times more potent inhibitors of hydrolytic enzymes than their methyl ketone counterparts [2]. For acetylcholinesterase inhibition, fluorinated analogs achieve Ki values in the nanomolar range (12 × 10⁻⁹ M) versus 2 × 10⁻⁴ M for the methyl ketone [3].

Synthesis of Fluorinated Small Molecules Using α-Fluoroketone Building Blocks

2-Heptanone, 1-fluoro- serves as a defined α-fluoroketone building block for constructing more complex fluorinated molecules [4]. The compound can be prepared via direct or indirect α-fluorination of 2-heptanone and used in subsequent nucleophilic additions, reductions, or condensations where the fluorine atom modulates reactivity and stereoelectronic properties [4].

Physicochemical Optimization in Synthetic Protocols Requiring Higher Boiling Point or Density

In synthetic workflows where distillation, solvent partitioning, or density-based separation is critical, 2-Heptanone, 1-fluoro- offers a boiling point of 161.7 °C and density of 0.901 g/cm³, differing from 2-heptanone (149–151 °C, ~0.82 g/cm³) [5][6]. These differences may be exploited in reaction optimization, purification, or formulation development where the fluorinated derivative provides a distinct physical property profile.

Application
Selection Property
Validation Focus
Covalent hydrolase inhibitor design
α-Fluoromethyl ketone warhead reactivity
Cysteine-target engagement confirmation
Enzyme inhibition assay development
Fluoroketone vs. methyl ketone potency profile
Class-level inhibition potency review
Fluorinated small molecule synthesis
α-Fluoroketone building block utility
Synthetic route compatibility
Reaction and purification optimization
Altered boiling point and density profile
Distillation and solvent partitioning assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Heptanone, 1-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.